molecular formula C11H14N2O2S B14553414 N-(3,6-Dihydro-1(2H)-pyridinyl)benzenesulfonamide CAS No. 62245-56-1

N-(3,6-Dihydro-1(2H)-pyridinyl)benzenesulfonamide

Cat. No.: B14553414
CAS No.: 62245-56-1
M. Wt: 238.31 g/mol
InChI Key: RCLCKEXUOMGMPT-UHFFFAOYSA-N
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Description

N-(3,6-Dihydro-1(2H)-pyridinyl)benzenesulfonamide is a heterocyclic compound that features a pyridine ring fused with a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,6-Dihydro-1(2H)-pyridinyl)benzenesulfonamide typically involves the reaction of a suitable pyridine derivative with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,6-Dihydro-1(2H)-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic and pyridine derivatives.

Scientific Research Applications

N-(3,6-Dihydro-1(2H)-pyridinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(3,6-Dihydro-1(2H)-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,6-Dihydro-1(2H)-pyridinyl)benzenesulfonamide: Unique due to its specific structural features and reactivity.

    3,6-Dihydro-2H-1,2-oxazines: Similar heterocyclic compounds with different functional groups and reactivity.

    Pyridine derivatives: Share the pyridine ring but differ in the attached functional groups.

Properties

CAS No.

62245-56-1

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

N-(3,6-dihydro-2H-pyridin-1-yl)benzenesulfonamide

InChI

InChI=1S/C11H14N2O2S/c14-16(15,11-7-3-1-4-8-11)12-13-9-5-2-6-10-13/h1-5,7-8,12H,6,9-10H2

InChI Key

RCLCKEXUOMGMPT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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